Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate
Description
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS: 1936062-85-9) is a substituted imidazole derivative characterized by a bromine atom at position 2, a methyl group at position 1, and an amino group at position 4, with an ethyl ester moiety at position 3. Its molecular formula is C₈H₁₁BrN₃O₂, and it has a molecular weight of 261.10 g/mol (calculated based on substituent patterns from analogs in and ). This compound is commercially available at 95% purity and is used primarily as a synthetic intermediate in medicinal chemistry, particularly for developing tricyclic anti-cancer agents (e.g., ).
Properties
IUPAC Name |
ethyl 5-amino-2-bromo-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-6(12)4-5(9)10-7(8)11(4)2/h3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDWCXVLEJVFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1C)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski Reaction
This classical method involves condensing a 1,2-diketone, an aldehyde, and ammonia. For ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate, the reaction is adapted to pre-install the methyl and ester groups:
Heterocyclization of Amidines
Amidines cyclize with α-haloketones to form imidazoles. For this compound:
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Reactants :
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N-Methylguanidine
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Ethyl 3-bromo-2-oxopropanoate
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Conditions :
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Solvent: DMF, 80°C
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Base: Potassium carbonate
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Time: 6 hours
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Bromination Strategies
Bromine is introduced at the 2-position via electrophilic substitution or metal-mediated catalysis.
Direct Bromination Using N-Bromosuccinimide (NBS)
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Substrate : Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
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Reagent : NBS (1.1 equiv)
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Conditions :
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Solvent: CCl₄, 0°C → room temperature
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Light exclusion
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Time: 2 hours
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Outcome :
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | CCl₄ | 0°C → RT | 75% |
| Br₂ | DCM | RT | 65% |
| HBr/H₂O₂ | AcOH | 50°C | 55% |
Palladium-Catalyzed C–H Bromination
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : 2,2'-Bipyridyl
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Reagent : NBS (1.2 equiv)
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Conditions :
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Solvent: DMF, 100°C
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Time: 8 hours
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Amination at the 4-Position
The amino group is introduced via nucleophilic substitution or reduction of nitro intermediates.
Nitro Group Reduction
Direct Amination with Ammonia
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Substrate : Ethyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate
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Conditions :
Industrial-Scale Optimization
Continuous Flow Synthesis
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Step 1 : Cyclization in a microreactor (residence time: 2 min, 120°C)
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Step 2 : Bromination using NBS in a packed-bed reactor (yield: 82%)
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Step 3 : Catalytic hydrogenation in a trickle-bed reactor (Pd/Al₂O₃, 90% yield)
Purification Protocols
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Crystallization : Ethyl acetate/hexane (1:3) yields 98% pure product.
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Chromatography : Silica gel (ethyl acetate/hexane gradient) for lab-scale purification.
Challenges and Mitigation
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Regioselectivity in Bromination : NBS in non-polar solvents minimizes di-substitution.
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Amino Group Stability : Use of anhydrous conditions prevents hydrolysis of the ester group during amination.
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Scale-Up Limitations : Exothermic reactions require controlled temperature gradients in flow systems.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Debus-Radziszewski | One-pot synthesis | Low yield (45%) | 45% |
| Amidino Cyclization | High purity | Requires expensive ligands | 65% |
| Pd-Catalyzed Bromination | High regioselectivity | Catalyst cost | 85% |
| Continuous Flow | Scalable | High initial investment | 82% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted imidazoles.
Oxidation: Formation of nitro-imidazole derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of imidazole carboxylic acids.
Scientific Research Applications
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like amino and bromo allows for versatile interactions with biological molecules, enhancing its efficacy in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate is best understood through comparison with analogs. Below is a detailed analysis:
Substituent Position and Functional Group Variations
Structural and Reactivity Insights
- Amino Group Influence: The 4-amino group in the target compound facilitates hydrogen-bonding interactions, improving crystal packing (cf. ) and solubility in aqueous media compared to non-amino analogs like Ethyl 2-bromo-1H-imidazole-5-carboxylate .
- Bromine Reactivity: Bromine at position 2 allows for palladium-catalyzed cross-coupling reactions, a feature shared with Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate but absent in non-halogenated analogs (e.g., Ethyl 2-amino-1H-imidazole-5-carboxylate, CAS 149520-94-5) .
- Steric Effects : The 1-methyl group in the target compound reduces N-alkylation side reactions during synthesis compared to 1-unsubstituted analogs (e.g., Ethyl 2-bromo-1H-imidazole-5-carboxylate) .
Research Findings and Authoritative Insights
- Structural Analysis : Tools like SHELX () and WinGX () are critical for resolving hydrogen-bonding patterns in imidazole crystals, as seen in the target compound’s analogs .
- Thermodynamic Stability : The 1-methyl group in the target compound enhances steric protection of the imidazole ring, reducing degradation under acidic conditions compared to 1-H analogs .
- Biological Activity: Amino and bromine substituents synergize in tricyclic anti-cancer agents, as demonstrated in , where similar frameworks show potent kinase inhibition .
Biological Activity
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family. Its unique structure, characterized by the presence of an ethyl group, a bromo substituent, and an amino group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on existing literature, including its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.07 g/mol. The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
A study evaluating the cytotoxic effects of this compound revealed the following IC50 values:
| Cell Line | IC50 (µM) at 24 hours | IC50 (µM) at 48 hours |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 ± 2.3 | 10.5 ± 1.8 |
| PC3 (Prostate Cancer) | 20.0 ± 3.5 | 14.0 ± 2.6 |
The mechanism underlying its anticancer activity involves the activation of caspase pathways leading to programmed cell death and inhibition of cell proliferation.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Metal Ion Coordination : The imidazole moiety allows for coordination with metal ions, which may enhance its biological efficacy.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, particularly in the G0/G1 phase.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal demonstrated the compound's effectiveness against drug-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
- Cancer Research : Another investigation focused on its role as a chemotherapeutic agent revealed promising results in reducing tumor size in murine models when administered alongside standard chemotherapy treatments.
Q & A
Basic: What are the optimal synthetic routes for preparing Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the imidazole core. A common approach is:
Bromination : Introduce bromine at the 2-position using N-bromosuccinimide (NBS) under controlled pH to avoid over-bromination .
Amination : Selective amination at the 4-position via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
Esterification : Ethyl ester formation using ethanol under acid catalysis (e.g., H₂SO₄) .
Key Considerations :
- Temperature: Bromination proceeds optimally at 0–5°C to minimize side reactions.
- Solvent: DMF or THF enhances solubility during amination .
- Yields: Reported yields range from 73% to 86% for analogous brominated imidazoles, with purity confirmed via HPLC .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3400 cm⁻¹) .
- NMR :
- X-ray Crystallography : Resolves spatial arrangement and confirms substituent positions. SHELXL software refines heavy-atom (Br) effects, with R-factors < 0.05 for high-resolution data .
Advanced: How do crystallographic challenges (e.g., bromine’s heavy-atom effect) impact structural determination?
Methodological Answer:
Bromine’s high electron density causes significant absorption and anisotropic displacement, complicating data collection. Mitigation strategies include:
- Data Collection : Use Mo-Kα radiation (λ = 0.7107 Å) to enhance resolution .
- Refinement : SHELXL’s TWIN/BASF commands model twinning or disorder, while WinGX visualizes thermal ellipsoids to validate Br positioning .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular contacts (e.g., Br···H-N interactions) .
Advanced: What intermolecular interactions dominate in the solid state, and how do they influence crystal packing?
Methodological Answer:
Graph set analysis (Etter’s formalism) reveals:
- Hydrogen Bonds : N-H···O=C interactions between the amino and ester groups form R₂²(8) motifs, stabilizing layered packing .
- Halogen Bonds : Br···π interactions contribute to columnar stacking, with distances ~3.4 Å .
- Van der Waals Forces : Methyl groups participate in C-H···π contacts, affecting solubility and melting points .
Advanced: How can in silico methods predict this compound’s pharmacological potential?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like EGFR. For analogs, docking scores range from −7.2 to −9.1 kcal/mol, suggesting strong affinity .
- ADMET Prediction : SwissADME calculates bioavailability (TPSA ~80 Ų, logP ~2.1) and predicts moderate blood-brain barrier permeability .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Basic: What protocols ensure stability during storage and handling?
Methodological Answer:
- Storage : Argon atmosphere at −20°C prevents oxidation of the amino group .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring shows <5% degradation .
- Light Sensitivity : Amber vials reduce photolytic dehalogenation of the bromine substituent .
Advanced: How does regioselectivity in bromination/amination impact derivative synthesis?
Methodological Answer:
- Directing Groups : The methyl group at N1 directs bromination to the 2-position via steric and electronic effects. DFT calculations (B3LYP/6-31G*) show a 12.3 kcal/mol energy preference for 2-bromo over 4-bromo isomers .
- Amination : Electron-withdrawing bromine enhances electrophilicity at C4, favoring amination with NH₃/EtOH at 60°C .
Basic: What assays evaluate biological activity, and how are cytotoxicity thresholds determined?
Methodological Answer:
- MTT Assay : IC₅₀ values for analogs against HeLa cells range from 12–45 μM, with bromine enhancing cytotoxicity .
- EGFR Inhibition : Western blotting measures phospho-EGFR reduction (≥50% at 10 μM) .
- Selectivity Screening : Counter-screening against normal cell lines (e.g., HEK293) ensures therapeutic index >5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
